molecular formula C7H13NO4S B7944066 (1,1-Dioxido-1,2-thiazepan-2-yl)acetic acid

(1,1-Dioxido-1,2-thiazepan-2-yl)acetic acid

Cat. No.: B7944066
M. Wt: 207.25 g/mol
InChI Key: RXPOFCCNAULYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1-Dioxido-1,2-thiazepan-2-yl)acetic acid is an organic compound with the molecular formula C7H13NO4S It is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-1,2-thiazepan-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a sulfonyl chloride, followed by cyclization to form the thiazepane ring. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxido-1,2-thiazepan-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiazepane derivatives with lower oxidation states.

    Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alcohols, amines, and acid chlorides are used under conditions such as reflux or room temperature, depending on the desired product.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced thiazepane compounds, and various substituted acetic acid derivatives.

Scientific Research Applications

(1,1-Dioxido-1,2-thiazepan-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,1-Dioxido-1,2-thiazepan-2-yl)acetic acid involves its interaction with various molecular targets. The thiazepane ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. Specific pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Dioxido-1,2-benzisothiazol-3-yl)thioacetic acid
  • (1,1-Dioxido-4-thiomorpholinyl)(phenyl)acetic acid
  • [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl]acetic acid

Uniqueness

(1,1-Dioxido-1,2-thiazepan-2-yl)acetic acid is unique due to its seven-membered thiazepane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,1-dioxothiazepan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c9-7(10)6-8-4-2-1-3-5-13(8,11)12/h1-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPOFCCNAULYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(S(=O)(=O)CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.